3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is a complex organic compound with a molecular weight of 375.42 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a propiolic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The piperidine ring is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.
Alkyne Introduction: The propiolic acid moiety is introduced through a coupling reaction with an appropriate alkyne precursor.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and alkyne moiety contribute to its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid
- Fmoc-L-Arg (Me, Me)-OH (symmetrical)
- Fmoc-Nw-nitro-L-arginine
Uniqueness
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of the Fmoc group allows for easy removal under mild conditions, making it a valuable tool in peptide synthesis and other applications .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,13-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOVXCJZHTGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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